Blonanserin, known chemically as 2-(4-ethyl-1-piperazinyl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine dihydrochloride, is an atypical antipsychotic medication primarily used for the treatment of schizophrenia. It was developed in Japan and received approval from the Pharmaceuticals and Medical Devices Agency in January 2008. Blonanserin is marketed under the brand name Lonasen by Dainippon Sumitomo Pharma and is noted for its favorable tolerability profile compared to other antipsychotics, particularly in minimizing extrapyramidal side effects and sedation .
Blonanserin is derived from a class of compounds known as 4-phenyl-2-(1-piperazinyl)pyridines. Its development aimed to address the limitations of first-generation antipsychotics by providing effective treatment for both positive and negative symptoms of schizophrenia while reducing adverse effects .
The synthesis of blonanserin involves several key steps utilizing various chemical precursors and reagents. The following outlines a commonly referenced synthetic route:
This synthetic method emphasizes mild reaction conditions and relatively short reaction times, making it efficient for producing blonanserin.
Blonanserin has a molecular formula of with a molecular weight of approximately 367.5 g/mol. The structure features a piperazine ring and a fluorophenyl group, contributing to its pharmacological properties.
Blonanserin participates in several chemical reactions that are important for its synthesis and potential modifications:
These reactions highlight the versatility of blonanserin's synthesis pathway.
Blonanserin exerts its therapeutic effects primarily through antagonism at dopamine D2 and serotonin 5-HT2A receptors:
The balance between these receptor interactions contributes to its efficacy while minimizing side effects typically associated with dopamine antagonists.
Blonanserin possesses distinct physical and chemical properties that influence its pharmacokinetics:
These properties suggest that blonanserin can effectively cross the blood-brain barrier, which is critical for its action as an antipsychotic.
Blonanserin is primarily used in clinical settings for:
Research continues into its potential applications beyond schizophrenia, including other psychiatric disorders where dopaminergic and serotonergic systems are implicated .
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: